2-((3-Azidoazetidin-1-yl)methyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of substituted pyridines, such as 2-((3-Azidoazetidin-1-yl)methyl)pyridine, has been a topic of interest in recent years. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, an azetidine ring, and an azide functional group. The azide functional group makes the molecule highly reactive.Physical and Chemical Properties Analysis
This compound is generally stable and has an orange to brown color. More specific physical and chemical properties are not found in the retrieved papers.Future Directions
The synthesis of substituted pyridines, such as 2-((3-Azidoazetidin-1-yl)methyl)pyridine, has been a topic of interest in recent years . Future research may focus on developing more robust synthetic routes for the incorporation of various functional groups on the pyridine scaffold . This could lead to the creation of new bioactive molecules with potential applications in medicinal and agricultural chemistry .
Mechanism of Action
It’s worth noting that azetidin-2-one derivatives, which are structurally related to this compound, have been found to exhibit diversified biological and pharmacological activity . They have been used in the synthesis of life-saving antibiotics like penicillin and cephalosporin . The inherent rigidity of spirocyclic compounds, which include azetidin-2-one derivatives, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Biochemical Analysis
Cellular Effects
The effects of 2-((3-Azidoazetidin-1-yl)methyl)pyridine on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the phosphatidylinositol-3-kinase (PI3K) pathway, leading to alterations in cell proliferation, growth, and differentiation. Furthermore, this compound can impact gene expression by binding to specific transcription factors or modifying histones, thereby regulating the transcriptional activity of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or chromatin-modifying enzymes. These molecular interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively target specific enzymes or proteins, leading to minimal adverse effects. At high doses, this compound can exhibit toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical or therapeutic outcome. These dosage-dependent effects are critical for optimizing the use of this compound in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo metabolic reactions, such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biochemical properties. These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to understand its metabolic fate in biological systems .
Properties
IUPAC Name |
2-[(3-azidoazetidin-1-yl)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-13-12-9-6-14(7-9)5-8-3-1-2-4-11-8/h1-4,9H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNUIPLNCJMFIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=N2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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